1-(oxan-4-yl)-3-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea
Description
The compound 1-(oxan-4-yl)-3-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea features a urea linker connecting two heterocyclic moieties: an oxan-4-yl (tetrahydropyran-4-yl) group and an azetidine ring fused to a thieno[3,2-d]pyrimidine scaffold. The thienopyrimidine core is a bicyclic system combining thiophene and pyrimidine rings, which is known for its role in modulating kinase inhibition and cytotoxic activity .
Properties
IUPAC Name |
1-(oxan-4-yl)-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c21-15(18-10-1-4-22-5-2-10)19-11-7-20(8-11)14-13-12(3-6-23-13)16-9-17-14/h3,6,9-11H,1-2,4-5,7-8H2,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMAMQBKCUGWDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NC2CN(C2)C3=NC=NC4=C3SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
a) Thieno[3,2-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine
- Target Compound: Contains a sulfur-containing thieno[3,2-d]pyrimidine core. The sulfur atom may influence electronic properties and metabolic stability compared to nitrogen-rich systems.
- Baricitinib () : Features a pyrrolo[2,3-d]pyrimidine core. This nitrogen-dense system is prevalent in JAK inhibitors, with the pyrrole ring enhancing hydrogen-bonding interactions in kinase domains .
b) Azetidine Substitution
- The target compound’s azetidine is directly linked to the thienopyrimidine, similar to baricitinib’s azetidine-pyrrolopyrimidine architecture. However, baricitinib includes an ethylsulfonyl group on the azetidine nitrogen, which may enhance pharmacokinetic properties like half-life .
Urea Linker Modifications
a) Physicochemical Properties
Key Research Findings and Implications
- Thienopyrimidine vs. Pyrrolopyrimidine: Thieno derivatives may offer improved metabolic stability over pyrrolo analogs due to sulfur’s lower susceptibility to oxidative metabolism .
- Urea vs.
- Substituent Effects : The oxan-4-yl group’s polarity could balance solubility and permeability, addressing limitations of lipophilic tert-butyl or aryl substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
